N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a tetrazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Formation of the Tetrazole Ring: The tetrazole ring is usually formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling of the Rings: The thiadiazole and tetrazole rings are then coupled through a sulfanyl linkage using reagents like thiols or disulfides.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that are crucial for cellular functions.
Pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
- **N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13N7OS2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H13N7OS2/c1-2-11-15-16-12(23-11)14-10(21)8-22-13-17-18-19-20(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,16,21) |
InChI Key |
IAXVTSOOSBHBAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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